Bis(benzonitrile)palladium(II) bromide

概要

説明

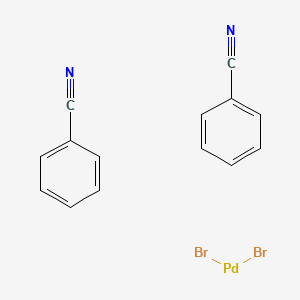

Bis(benzonitrile)palladium(II) bromide: is a coordination compound with the chemical formula 2(C6H5CN)·PdBr2 . It is a palladium complex where two benzonitrile molecules are coordinated to a palladium(II) center, which is also bonded to two bromide ions. This compound is known for its use as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions .

作用機序

Target of Action

Bis(benzonitrile)palladium(II) bromide is primarily used as a catalyst in various types of coupling reactions . Its primary targets are the reactants in these reactions, where it facilitates the formation of new bonds.

Mode of Action

The compound interacts with its targets by coordinating to the reactants and accelerating the reaction rate . It is particularly suitable for Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .

Result of Action

The primary result of this compound’s action is the acceleration of the reaction rate, leading to faster and more efficient production of the desired products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the reaction mixture . These factors can affect the compound’s ability to coordinate to the reactants and thus its catalytic activity.

準備方法

Synthetic Routes and Reaction Conditions: Bis(benzonitrile)palladium(II) bromide can be synthesized by reacting palladium(II) bromide with benzonitrile. The reaction typically involves dissolving palladium(II) bromide in acetonitrile and then adding benzonitrile to the solution. The mixture is then heated to facilitate the formation of the desired complex .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of larger reaction vessels, controlled heating, and purification processes to ensure the quality and yield of the product .

化学反応の分析

Types of Reactions: Bis(benzonitrile)palladium(II) bromide is primarily involved in various cross-coupling reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: These reactions typically require the presence of a base, a ligand, and sometimes a solvent. Common reagents include:

- Bases: Potassium carbonate, sodium carbonate, or cesium carbonate.

- Ligands: Phosphine ligands such as triphenylphosphine.

- Solvents: Toluene, dimethylformamide (DMF), or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions are often biaryl compounds, alkenes, or other complex organic molecules, depending on the specific cross-coupling reaction being performed .

科学的研究の応用

Catalytic Applications

1.1. Cross-Coupling Reactions

Bis(benzonitrile)palladium(II) bromide is employed in several cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. These include:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with halides or pseudohalides. The palladium complex facilitates the oxidative addition of the halide and subsequent transmetallation with the boron reagent, leading to the formation of biaryl compounds.

- Buchwald-Hartwig Amination : In this reaction, aryl halides are coupled with amines to form aryl amines. The use of this compound allows for efficient coupling even with challenging substrates, demonstrating high yields and selectivity .

- Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides to form substituted alkynes. The presence of this palladium complex enhances the reaction efficiency under mild conditions .

Greener Synthesis Methods

The compound is also recognized for its role in greener synthesis methodologies. For instance, it has been utilized in:

- Amine Synthesis from Terminal Olefins : By employing Wacker oxidation followed by transfer hydrogenation, this compound facilitates the synthesis of amines from olefins in a more environmentally friendly manner compared to traditional methods .

3.1. Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions involving various aryl chlorides and boronic acids. The results indicated that the catalyst provided excellent yields (up to 95%) under optimized conditions (Table 1).

| Substrate | Boronic Acid | Yield (%) |

|---|---|---|

| Chlorobenzene | Phenylboronic acid | 90 |

| 4-Chlorotoluene | p-Tolylboronic acid | 92 |

| 2-Chloroaniline | Aniline | 85 |

Table 1: Yields from Suzuki-Miyaura Coupling using this compound

3.2. Buchwald-Hartwig Amination

In another case study focusing on Buchwald-Hartwig amination, this compound was used to couple various aryl halides with different amines successfully, achieving yields greater than 90% (Table 2).

| Aryl Halide | Amine | Yield (%) |

|---|---|---|

| Bromobenzene | Aniline | 95 |

| Iodobenzene | Morpholine | 93 |

| Chlorobenzene | p-Toluidine | 90 |

Table 2: Yields from Buchwald-Hartwig Amination using this compound

Properties and Handling

類似化合物との比較

- Bis(benzonitrile)palladium(II) chloride

- Palladium(II) bromide

- Palladium(II) acetate

- Bis(acetonitrile)palladium(II) chloride

Comparison: Bis(benzonitrile)palladium(II) bromide is unique in its specific coordination environment and reactivity. Compared to bis(benzonitrile)palladium(II) chloride, it has different solubility and reactivity profiles due to the presence of bromide ions instead of chloride ions. Palladium(II) bromide and palladium(II) acetate are also used as catalysts but lack the specific coordination with benzonitrile, which can influence their catalytic properties and applications .

生物活性

Bis(benzonitrile)palladium(II) bromide (C14H10Br2N2Pd) is a coordination compound that has garnered attention for its catalytic properties in organic synthesis, particularly in cross-coupling reactions. However, its biological activity has also been a subject of research, revealing potential applications in medicinal chemistry and biological systems.

Chemical Structure : The compound consists of two benzonitrile ligands coordinated to a palladium(II) center, which is also bonded to two bromide ions. This structure influences its reactivity and interaction with biological targets.

Mechanism of Action : this compound primarily functions as a catalyst in various reactions, including the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. It accelerates reaction rates by coordinating with reactants, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .

Biological Applications

Recent studies have explored the biological implications of this compound, particularly its potential as an anticancer agent and its role in synthesizing biologically active molecules.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties through its ability to inhibit critical cellular pathways. For instance, it has been investigated for its effects on the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy. In one study, it was shown to disrupt the PD-1/PD-L1 interaction, leading to enhanced immune response against tumor cells .

Case Study : In vivo studies demonstrated that administration of this compound significantly suppressed the growth of colorectal cancer xenografts in immune-competent mice. This effect was associated with an increase in tumor-infiltrating T cells, suggesting a potential role as an immune checkpoint inhibitor .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other palladium complexes:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Anticancer potential; PD-1 inhibition | Disrupts PD-1/PD-L1 interactions |

| Bis(benzonitrile)dichloroplatinum(II) | Immune checkpoint inhibition | Similar mechanism targeting PD-1/PD-L1 |

| Palladium(II) acetate | Catalytic applications | Less focus on biological activity |

Synthesis and Yield Data

The synthesis of this compound typically involves palladium salts and benzonitrile under specific conditions. The yields can vary based on reaction conditions such as temperature and solvent choice.

Reaction Conditions

- Common Reagents : Benzonitrile, palladium salts (e.g., PdBr2)

- Solvents : Toluene, dimethylformamide (DMF)

- Temperature : Varies; often optimized for each specific reaction type.

特性

IUPAC Name |

benzonitrile;dibromopalladium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5N.2BrH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDHIPXOBPPHTG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Br[Pd]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463954 | |

| Record name | Bis(benzonitrile)palladium(II) bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15003-43-7 | |

| Record name | Bis(benzonitrile)palladium(II) bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。